N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Description

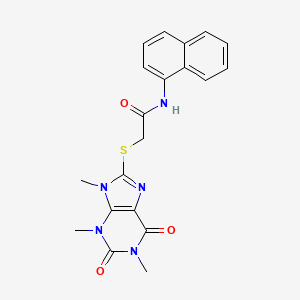

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a synthetic acetamide derivative featuring a naphthalene moiety and a substituted purine core linked via a sulfanyl (-S-) group. The purine ring system is modified with methyl groups at positions 1, 3, and 9, and two ketone groups at positions 2 and 6, forming a 2,6-dioxopurin-8-yl scaffold. The naphthalene group enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

Molecular Formula |

C20H19N5O3S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |

InChI |

InChI=1S/C20H19N5O3S/c1-23-17-16(18(27)25(3)20(28)24(17)2)22-19(23)29-11-15(26)21-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,21,26) |

InChI Key |

JQNIFUADZBGGDE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative and the purine derivative separately. These intermediates are then linked through a sulfanylacetamide bridge under controlled conditions. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or purine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydro derivatives of the original compound.

Scientific Research Applications

N-(naphthalen-1-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(naphthalen-1-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique structural features of the compound, which allow it to fit into the active sites of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related molecules, focusing on molecular features, synthesis, and biological implications.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Detailed Analysis of Structural and Functional Differences

Core Heterocyclic Systems

- Target Compound : The 1,3,9-trimethyl-2,6-dioxopurin-8-yl core is a xanthine derivative, which is structurally analogous to caffeine and theophylline. The methyl groups enhance lipophilicity, while the dioxo groups may facilitate hydrogen bonding with target proteins .

- VU0240551 : Replaces the purine with a pyridazine ring (a diazine), reducing steric bulk but introducing nitrogen atoms at positions 3 and 4. This modification likely shifts its selectivity toward ion channels like CFTR rather than purinergic receptors .

- AK Scientific Compound : Features a 1,3-dimethylpurine with an isoprenyl group at position 5. The isoprenyl moiety may confer enhanced membrane interaction but reduces solubility compared to the target compound .

Aromatic Substituents

- Naphthalene’s extended aromatic system may improve binding to hydrophobic enzyme pockets .

- Compound 6b (): Incorporates a nitro group on the phenyl ring, which introduces strong electron-withdrawing effects. This contrasts with the target compound’s methyl groups, which are electron-donating. Nitro groups often enhance antibacterial activity but may increase toxicity .

Sulfanyl Linker and Acetamide Backbone

- All compounds share a sulfanylacetamide backbone, suggesting a conserved mechanism for covalent or non-covalent interactions (e.g., disulfide bridge formation or metal coordination). However, the target compound’s purine-linked sulfanyl group may engage in unique hydrogen-bonding interactions compared to triazole-linked analogues like 6b .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.